(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid
描述
Historical Context and Development
The development of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid is intrinsically linked to the revolutionary advancement in amino acid protecting group chemistry pioneered by Louis A. Carpino and Grace Y. Han in 1970. Their introduction of the 9-fluorenylmethoxycarbonyl protecting group fundamentally transformed peptide synthesis methodologies by providing a base-labile alternative to existing acid-labile protecting groups. The fluorenylmethoxycarbonyl group was initially developed as part of Carpino's efforts to create a urethane-based amino-protecting group that could be efficiently cleaved under mild, alkaline, non-hydrolytic conditions.
The historical significance of this protecting group technology cannot be overstated in the context of solid-phase peptide synthesis advancement. Prior to the introduction of fluorenylmethoxycarbonyl chemistry, peptide synthesis relied heavily on tert-butyloxycarbonyl-based protection schemes, which required harsh acidic conditions for deprotection that often led to unwanted side reactions and limited compatibility with sensitive functional groups. The adoption of fluorenylmethoxycarbonyl protecting groups into solid-phase peptide synthesis protocols by research groups led by Sheppard and Meienhofer in the late 1970s represented a paradigm shift that enabled the synthesis of increasingly complex peptides with improved yields and reduced side reactions.
The evolution from early fluorenylmethoxycarbonyl methodology to the sophisticated derivatives exemplified by this compound demonstrates the continuous refinement of protecting group technology. This compound represents an advanced iteration of fluorenylmethoxycarbonyl chemistry, incorporating both methylation of the nitrogen center and specific stereochemical control to enhance selectivity and synthetic utility. The development timeline from Carpino's initial work in 1970 through to modern applications illustrates nearly five decades of continuous improvement in amino acid protection strategies.
Nomenclature and Taxonomic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical descriptors. The compound's full systematic name explicitly describes the molecular architecture: the (S)-configuration prefix indicates the absolute stereochemistry at the alpha-carbon center, while the substitution pattern on the nitrogen atom is designated by the methylamino descriptor.
Alternative nomenclatural representations include the simplified identifier as an fluorenylmethoxycarbonyl-protected methylated phenylglycine derivative, which emphasizes its functional role in peptide synthesis applications. The compound is also referenced in chemical databases using various synonymous expressions that highlight different structural aspects, including its classification as a fluorenylmethoxycarbonyl amino acid derivative and its relationship to the broader family of protected amino acids used in synthetic organic chemistry.
The taxonomic classification places this compound within the broader category of carbamate-protected amino acids, specifically those utilizing fluorenylmethoxycarbonyl protecting groups. Within this classification system, the compound belongs to the subset of non-natural amino acid derivatives that have been synthetically modified to incorporate protective functionality while maintaining the essential structural features required for peptide bond formation. The methylation of the amino nitrogen represents a significant structural modification that distinguishes this compound from simple fluorenylmethoxycarbonyl-protected natural amino acids.
Chemical classification systems further categorize this compound as an aromatic amino acid derivative due to the presence of both the fluorenyl and phenyl aromatic systems. The dual aromatic character contributes significantly to the compound's physical and chemical properties, including its spectroscopic behavior and chromatographic separation characteristics that are essential for analytical and preparative applications.
Chemical Registry Information and Identifiers
The chemical registry information for this compound provides essential identification data for database searches and chemical procurement. The compound is assigned CAS Registry Number 574739-36-9, which serves as the primary unique identifier across international chemical databases and commercial suppliers. This registration number distinguishes the (S)-enantiomer from its (R)-counterpart and racemic mixtures, ensuring precise identification in research and commercial applications.
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 574739-36-9 | |
| Molecular Formula | C₂₄H₂₁NO₄ | |
| Molecular Weight | 387.43 g/mol | |
| InChI Key | ZJBPFSBDUVNICK-QFIPXVFZSA-N | |
| SMILES | CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
The InChI (International Chemical Identifier) representation provides a standardized method for encoding the compound's molecular structure in a text format that can be universally interpreted by chemical software systems. The InChI Key ZJBPFSBDUVNICK-QFIPXVFZSA-N serves as a hashed version of the full InChI string, providing a more compact identifier while maintaining uniqueness. The SMILES (Simplified Molecular Input Line Entry System) notation offers an alternative structural representation that explicitly indicates the stereochemical configuration through the @@H descriptor at the chiral center.
Additional database identifiers include PubChem Compound Identification numbers that vary depending on the specific stereochemical form and database entry. The compound appears in multiple PubChem entries, with CID 45934237 specifically corresponding to the (S)-enantiomer and related entries representing racemic or unspecified stereochemical forms. These multiple database entries reflect the importance of stereochemical specification in chemical databases and the need for precise identification of chiral compounds.
Stereochemical Significance of the (S)-Configuration
The (S)-configuration at the alpha-carbon center of this compound represents a critical structural feature that determines both the compound's biological activity and its synthetic utility in peptide construction. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the carboxyl group, phenyl substituent, fluorenylmethoxycarbonyl-methylamino group, and hydrogen are ranked according to atomic number and connectivity patterns to assign the absolute configuration.
The significance of the (S)-configuration extends beyond mere structural description to encompass fundamental aspects of molecular recognition and biological activity. In the context of peptide synthesis, the stereochemical integrity of amino acid building blocks is paramount for maintaining the desired three-dimensional structure of the final peptide product. The (S)-configuration corresponds to the natural L-amino acid stereochemistry found in biological systems, ensuring compatibility with enzymatic processes and receptor binding when the synthesized peptides are used in biological applications.
Stereochemical considerations also impact the physical and chemical properties of the compound, including its crystallization behavior, chromatographic separation characteristics, and spectroscopic signatures. The (S)-enantiomer exhibits specific optical rotation values that can be used for analytical verification of stereochemical purity and as a quality control parameter in synthetic procedures. The maintenance of stereochemical integrity throughout synthetic transformations requires careful control of reaction conditions to prevent racemization, particularly during coupling reactions and deprotection procedures.
The methylation of the amino nitrogen in this compound introduces additional stereochemical complexity by restricting conformational flexibility around the carbon-nitrogen bond. This conformational constraint can influence the accessibility of the alpha-carbon center during chemical reactions and may provide enhanced selectivity in synthetic transformations compared to non-methylated analogs. The combination of alpha-carbon stereochemistry and nitrogen methylation creates a unique structural motif that distinguishes this compound from conventional fluorenylmethoxycarbonyl-protected amino acids.
Position in Amino Acid Chemistry
The position of this compound within the broader landscape of amino acid chemistry reflects its dual nature as both a synthetic intermediate and a sophisticated molecular tool for peptide construction. This compound occupies a specialized niche within the family of non-natural amino acids, representing an advanced example of how classical amino acid structures can be modified to enhance synthetic utility while maintaining essential chemical reactivity.
Within the classification of aromatic amino acids, this compound shares structural similarities with phenylalanine and its derivatives, but the incorporation of the fluorenylmethoxycarbonyl protecting group and nitrogen methylation significantly alter its chemical behavior and applications. The presence of multiple aromatic systems creates unique photophysical properties that can be exploited for analytical monitoring during synthetic procedures, taking advantage of the strong ultraviolet absorption characteristics of the fluorenyl chromophore.
The compound's position in amino acid chemistry is further defined by its role in expanding the chemical space available to peptide chemists. Traditional amino acid protecting group strategies relied on a limited set of functional groups that could be selectively removed under specific conditions. The development of fluorenylmethoxycarbonyl-protected derivatives like this compound has significantly expanded the toolkit available for complex peptide synthesis by providing orthogonal protecting group strategies that are compatible with a wide range of functional groups and reaction conditions.
The methylation of the amino nitrogen represents a sophisticated approach to amino acid modification that addresses specific synthetic challenges in peptide chemistry. N-methylated amino acids exhibit altered conformational properties compared to their non-methylated counterparts, often providing enhanced proteolytic stability and modified biological activity profiles. The incorporation of such modifications into fluorenylmethoxycarbonyl-protected building blocks enables the systematic introduction of these valuable structural features into synthetic peptides.
The compound's significance extends to its role in advancing our understanding of structure-activity relationships in peptide-based therapeutics and research tools. By providing access to peptides containing N-methylated amino acid residues with precise stereochemical control, this compound enables the systematic investigation of how such modifications impact peptide conformation, stability, and biological activity. This capability positions the compound as an essential tool in the development of next-generation peptide-based drugs and research reagents that require enhanced stability and selectivity profiles.
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPFSBDUVNICK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672931 | |
| Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574739-36-9 | |
| Record name | (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Benoiton’s Sodium Hydride-Mediated N-Methylation
The Benoiton method, developed in the 1960s, remains a foundational approach for synthesizing N-methyl amino acids. This two-step protocol involves:
-
Deprotonation : Treating N-protected phenylglycine (e.g., N-Cbz or N-Boc derivatives) with sodium hydride (NaH) in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) at 0–5°C to generate a resonance-stabilized anion.
-
Alkylation : Reacting the anion with methyl iodide (MeI) at elevated temperatures (80°C for 24 hours) to install the N-methyl group.
Key Findings :
-
Yields for N-methyl-L-phenylglycine derivatives range from 75% to 93% under optimized conditions.
-
Racemization is minimized at low temperatures (<20°C), with enantiomeric excess (ee) exceeding 98%.
-
Drawbacks include the need for excess methyl iodide (8 equivalents) and sensitivity to esterification side reactions.
Table 1: Benoiton Method Optimization
| Parameter | Optimal Condition | Yield (%) | Optical Purity (ee) |
|---|---|---|---|
| Temperature | 0°C (deprotonation) | 89 | 98.5 |
| Solvent | THF/DMF (4:1) | 93 | 98.2 |
| Methyl iodide (eq.) | 8 | 87 | 97.8 |
Mitsunobu-Based N-Methylation
Sulfonamide Activation and Alkylation
Aurelio et al. introduced a racemization-free strategy using 2-nitrobenzenesulfonamide (o-NBS) protection:
-
Sulfonamide Formation : React L-phenylglycine with o-NBS chloride to form N-sulfonyl-protected phenylglycine.
-
Mitsunobu Reaction : Treat the sulfonamide with trimethylphosphine (PMe₃) and diethyl azodicarboxylate (DEAD) in methanol to install the methyl group.
-
Deprotection : Remove the o-NBS group using thiophenol and 1,8-diazabicycloundec-7-ene (DBU).
Advantages :
-
No racemization : Mitsunobu conditions preserve stereochemistry, achieving >99% ee.
-
Broad substrate tolerance : Compatible with Fmoc, Boc, and Cbz protections.
Limitations :
-
High cost of DEAD and PMe₃.
-
Requires anhydrous conditions.
Oxazolidinone Ring-Opening Strategies
5-Oxazolidinone Intermediate Formation
Reddy et al. demonstrated that 5-oxazolidinones serve as versatile intermediates for N-methylation:
-
Cyclization : Treat N-Cbz-L-phenylglycine with paraformaldehyde in acetic acid to form a 5-oxazolidinone ring.
-
Reductive Cleavage : Reduce the oxazolidinone with triethylsilane (TES) and trifluoroacetic acid (TFA) to yield N-methyl-L-phenylglycine.
Key Observations :
Table 2: Oxazolidinone Method Performance
| Substrate | Reducing Agent | Yield (%) | ee (%) |
|---|---|---|---|
| N-Cbz-L-Phg-OH | TES/TFA | 91 | 99.1 |
| N-Boc-L-Phg-OH | Pd/C (H₂) | 86 | 98.7 |
Solid-Phase Synthesis Approaches
Resin-Bound Fmoc-N-Me-L-Phg-OH
Yang and Chiu optimized a solid-phase method using 2-chlorotrityl resin:
-
Loading : Anchor Fmoc-L-phenylglycine to 2-chlorotrityl resin via its carboxylic acid group.
-
N-Methylation : Treat the resin-bound amino acid with methyl iodide and potassium carbonate in DMF.
-
Cleavage : Release the product using 0.5% trifluoroacetic acid (TFA) in dichloromethane.
Benefits :
-
High purity : Crude products achieve >95% purity without chromatography.
-
Scalability : Suitable for multi-gram syntheses.
Challenges :
-
Requires specialized resin and anhydrous solvents.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for Fmoc-N-Me-L-Phg-OH Synthesis
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Benoiton Alkylation | 87–93 | 97–98 | Low | High |
| Mitsunobu | 89–95 | >99 | High | Medium |
| Oxazolidinone | 86–91 | 98–99 | Medium | High |
| Solid-Phase | 90–95 | >99 | High | Medium |
Key Trends :
-
Mitsunobu and solid-phase methods offer superior stereochemical outcomes but at higher costs.
-
Benoiton’s method remains the most cost-effective for large-scale production.
-
Oxazolidinone routes balance yield and enantiopurity, making them ideal for research-scale applications.
Emerging Techniques and Innovations
化学反应分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of new derivatives with different functional groups.
科学研究应用
Medicinal Chemistry Applications
1.1 Drug Development
Fmoc-phenylalanine serves as an essential intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the incorporation of phenylalanine residues into peptides, which are crucial for the development of peptide-based therapeutics. For instance, it has been utilized in the synthesis of peptide hormones and therapeutic agents due to its ability to enhance bioactivity and stability .
1.2 Antiviral and Anticancer Agents
Recent studies indicate that derivatives of Fmoc-phenylalanine exhibit promising antiviral and anticancer properties. The incorporation of this compound into peptide sequences has been shown to improve the efficacy of drugs targeting viral infections and cancer cells by enhancing their binding affinity to specific receptors .
Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc-phenylalanine is widely used in solid-phase peptide synthesis, a method that allows for the efficient assembly of peptides on a solid support. The Fmoc protecting group is advantageous because it can be easily removed under mild conditions, facilitating the sequential addition of amino acids . This method has revolutionized peptide synthesis, enabling the production of complex peptides with high purity and yield.
2.2 Multicomponent Reactions
The versatility of Fmoc-phenylalanine extends to its application in multicomponent reactions (MCRs), which are essential for synthesizing diverse chemical entities in fewer steps. MCRs involving Fmoc-phenylalanine have been employed to create libraries of compounds for drug discovery, allowing researchers to explore a vast chemical space rapidly .
Case Studies
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity.
相似化合物的比较
Comparison with Structural Analogs
The compound belongs to a broader class of Fmoc-protected amino acids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Fmoc-Protected Analogs
Impact of Structural Variations
a) Substituent Effects
- Phenyl vs. Substituted Phenyl : The 4-methoxyphenyl analog (CAS 1260596-73-3) exhibits improved solubility in polar solvents compared to the unsubstituted phenyl variant due to the electron-donating methoxy group .
- Halogenation: The bromobutanoic acid derivative (CAS 172169-88-9) introduces a reactive site for Suzuki-Miyaura cross-coupling, enabling conjugation with aryl/heteroaryl groups .
b) Backbone Modifications
- Aliphatic Chains: The 4-methoxy-4-oxobutanoic acid analog (CAS 2044710-58-7) features an ester group, enhancing metabolic stability in prodrug applications .
Toxicity and Handling
- The target compound and its methoxy-oxo analog (CAS 2044710-58-7) share Category 4 acute toxicity, requiring PPE (gloves, goggles) and ventilation .
- In contrast, the pent-4-ynoic acid analog (CAS 1632296-20-8) poses higher risks, including skin corrosion (Category 2) and respiratory irritation (H335), necessitating stricter controls .
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, often referred to as Fmoc-phenylalanine derivative, is a compound with significant implications in medicinal chemistry. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) group, contribute to its biological activity and utility in various therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic uses, and relevant research findings.
Structural Overview
The molecular formula of this compound is C19H21NO4, with a molecular weight of approximately 323.34 g/mol. The Fmoc group serves as a protective moiety during peptide synthesis, enhancing the compound's stability and reactivity in biological systems.
1. Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, derivatives of phenylacetic acid have been shown to inhibit bacterial growth effectively. The fluorenyl group may enhance hydrophobic interactions with bacterial membranes, contributing to this activity .
2. Neuroprotective Effects
Studies have suggested that certain analogs of this compound possess neuroprotective properties. These compounds may modulate pathways involved in neurodegenerative diseases by influencing neurotransmitter levels and reducing oxidative stress .
3. Anti-inflammatory Properties
The compound has been observed to modulate inflammatory responses by affecting cytokine production and immune cell activation. This activity suggests potential applications in treating inflammatory disorders .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The fluorenyl group facilitates binding to hydrophobic pockets in receptors, potentially modulating their activity .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Significant inhibition against various bacterial strains | |
| Neuroprotective | Potential modulation of neurodegenerative disease pathways | |
| Anti-inflammatory | Influence on cytokine production and immune response modulation |
Relevant Research
A study investigating the synthesis and screening of related compounds found that modifications to the fluorenyl or amino components could enhance or diminish biological activities. These findings underscore the importance of structure-activity relationships in developing effective therapeutics .
常见问题
Q. What are the key synthetic steps and reagents for preparing (S)-2-...phenylacetic acid using Fmoc chemistry?
The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc protection. Critical steps include:
- Resin pretreatment : NovaSyn TGR resin is preconditioned with dimethylformamide (DMF) to enhance coupling efficiency .
- Coupling : Activation of the Fmoc-protected amino acid using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) at -10–20°C .
- Deprotection : Fmoc removal with 20% piperidine in DMF, followed by thorough washing to eliminate byproducts .
- Cleavage : Final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to preserve stereochemistry .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Ensure local exhaust ventilation to mitigate inhalation risks (GHS H335) .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to strong acids/bases, which may degrade the Fmoc group .
- Incompatibilities : Reactive with oxidizing agents (risk of toxic fumes like NOx) and moisture-sensitive conditions .
Q. What analytical methods confirm the compound’s purity and structure?
- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : MALDI-TOF for exact mass confirmation (e.g., observed [M+H]+ = 373.40) .
- NMR : 1H/13C NMR to verify stereochemistry and absence of side products (e.g., δ 7.3–7.8 ppm for fluorenyl protons) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during coupling?
Q. What strategies resolve conflicting data on the compound’s stability in different solvents?
| Solvent | Reported Stability | Evidence Source |
|---|---|---|
| DCM | Stable ≤24 hrs (20°C) | |
| DMF | Degrades after 8 hrs | |
| Methanol | Partial decomposition |
Recommendation : Conduct accelerated stability studies (40°C/75% RH) with HPLC tracking. Prefer DCM for short-term use and avoid prolonged DMF exposure .
Q. How does the Fmoc group’s stability compare to other protecting groups under acidic conditions?
- Fmoc vs. Boc : Fmoc is base-labile (removed by piperidine), while Boc (tert-butoxycarbonyl) requires TFA. Fmoc is preferable for orthogonal protection in SPPS but sensitive to prolonged acidic storage .
- Side reactions : Fmoc cleavage under acidic conditions (pH <4) generates dibenzofulvene, which may alkylate nucleophilic residues. Use scavengers (e.g., thioanisole) during TFA cleavage .
Q. What mechanistic insights explain the compound’s reactivity in peptide bond formation?
- Steric effects : The phenylacetic acid moiety increases steric hindrance, slowing coupling. Pre-activate the carboxylate with oxyma pure for faster kinetics .
- Electronic effects : Electron-withdrawing Fmoc enhances electrophilicity of the carbonyl, improving acylation rates .
Data Contradictions and Mitigation
Q. How to address discrepancies in reported toxicity profiles?
| Parameter | Key Organics (2017) | Indagoo (2021) |
|---|---|---|
| Acute oral toxicity | No data | LD50 = 2000 mg/kg |
| Respiratory hazards | H335 (irritant) | H335 confirmed |
Recommendation : Default to stricter precautions (H335) and conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to clarify risks .
Q. Why do decomposition products vary across studies, and how can they be controlled?
- Thermal degradation : At >150°C, releases CO, NOx, and fluorenyl radicals. Use TGA-MS to profile decomposition pathways .
- Mitigation : Store below 25°C and avoid open-flame sterilization .
Methodological Tables
Q. Table 1: Recommended Analytical Methods
| Parameter | Method | Conditions |
|---|---|---|
| Purity | HPLC | C18 column, 0.1% TFA/ACN gradient |
| Molecular weight | MALDI-TOF | α-cyano-4-hydroxycinnamic acid matrix |
| Stereochemistry | Polarimetry | [α]D20 = +15° (c=1, DMF) |
Q. Table 2: Hazard Mitigation Strategies
| Hazard | Preventive Measure | Emergency Response |
|---|---|---|
| Skin irritation | Nitrile gloves | Wash with soap/water ≥15 min |
| Inhalation (H335) | Fume hood | Move to fresh air; administer O2 if needed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
